3-(4-methylbenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
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Properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S/c1-13-4-6-14(7-5-13)10-24-17-16(22-23-24)18(21-12-20-17)25-11-15-3-2-8-19-9-15/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMUETYTBFRNJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CN=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-(4-methylbenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Synthesis of the Compound
The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions that include cyclization and functionalization processes. The specific synthesis pathway for This compound may follow similar methodologies as reported in the literature for related compounds. For instance, researchers have utilized various starting materials such as isonicotinyl hydrazine and isothiocyanatobenzene to form triazole and pyrimidine rings through condensation reactions under controlled conditions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For example, compounds structurally similar to This compound have exhibited significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation with IC50 values ranging from 45 to 97 nM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
The mechanism by which triazolopyrimidine derivatives exert their biological effects often involves the inhibition of key enzymes or pathways associated with tumor growth. For instance, some derivatives have been shown to inhibit DNA gyrase and other targets involved in DNA replication and repair processes. This inhibition can lead to apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, triazolopyrimidine derivatives have demonstrated antimicrobial activity against a range of pathogens. The compound's ability to interact with bacterial enzymes makes it a candidate for further development as an antimicrobial agent. Studies have reported that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of triazolopyrimidine derivatives. Modifications at specific positions on the triazole or pyrimidine rings can significantly influence their potency and selectivity. For example, substituents such as methyl or phenyl groups can enhance binding affinity to target proteins .
Case Study 1: Anticancer Efficacy
A study investigated a series of triazolopyrimidine derivatives for their anticancer efficacy in vitro. Among the tested compounds, one derivative showed an IC50 value of 0.17 μM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
In another investigation, a derivative similar to This compound was screened against various bacterial strains. The results revealed significant inhibitory effects on both Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
Scientific Research Applications
Antimicrobial Properties
Research indicates that triazolo-pyrimidines exhibit significant antimicrobial activities. For instance, derivatives similar to 3-(4-methylbenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine have shown effectiveness against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values in the low micromolar range .
Antitumor Activity
Compounds within this class have also been evaluated for their anticancer potential. Studies suggest that certain triazolo-pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and metastasis. The mechanism often involves interference with cell cycle regulation and induction of apoptosis in cancer cells .
Applications in Medicinal Chemistry
Given their promising biological profiles, triazolo-pyrimidines are being explored as lead compounds for drug development. Their ability to modulate biological pathways makes them suitable candidates for treating various conditions, including:
- Infectious diseases : Due to their antimicrobial properties.
- Cancer : As potential inhibitors of key oncogenic pathways.
- Inflammatory disorders : By modulating immune responses.
Agricultural Applications
The herbicidal activity of triazolo compounds has also been noted, making them candidates for agricultural applications. Their ability to inhibit plant growth at specific developmental stages can be harnessed for developing new herbicides that target weed species without affecting crops .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited a significant reduction in bacterial load in infected animal models when administered at specific dosages. The results indicated a correlation between structural modifications and enhanced activity against resistant strains .
- Antitumor Mechanism Investigation : Another investigation focused on the cellular mechanisms of a closely related triazolo-pyrimidine derivative showed its ability to induce apoptosis in breast cancer cells through caspase activation and mitochondrial pathway modulation .
Chemical Reactions Analysis
Nucleophilic Substitution
The 7-position thio group may undergo substitution with nucleophiles (e.g., amines, piperazines) under basic conditions. For example, treatment with 4-aminothiophenol in ethanol yields derivatives with modified substituents .
Functional Group Transformations
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Oxidation/Chlorination : Hydroxyl groups at the pyrimidine core are converted to chlorides using thionyl chloride, enabling further substitution .
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Acetylation : Reaction with acetyl chloride or acryloyl chloride introduces acyl groups, altering solubility and reactivity .
Rearrangements and Isomerization
Heating the compound in ethanol with sodium acetate can induce ring-opening/closure reactions, leading to isomerization. For instance, pyrazolo-triazolo derivatives may rearrange to more stable pyrimido structures under thermal stress .
Electrophilic Substitution
The aromatic triazolo-pyrimidine core undergoes electrophilic substitution at positions activated by electron-donating groups (e.g., the thio group at position 7). This enables functionalization with electrophiles like nitration or alkylation agents .
Nucleophilic Aromatic Substitution
The fused triazole-pyrimidine system may participate in nucleophilic aromatic substitution, particularly if electron-withdrawing groups activate positions for nucleophilic attack.
Analytical Methods
Structural characterization relies on spectroscopic techniques:
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1H NMR : Identifies aromatic protons, thio groups, and substituent environments (e.g., pyridin-3-ylmethyl) .
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IR : Confirms functional groups (e.g., thioester, amine).
Research Findings
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Biological Activity : Triazolo-pyrimidine derivatives exhibit LSD1 inhibition and anti-cancer properties, with substituents like thiopyridine enhancing interaction with targets like Met332 .
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Structure-Activity Relationships : Substituent modifications (e.g., replacing phenyl with pyridine) significantly impact biological potency .
This synthesis and reaction profile underscores the compound’s versatility for medicinal chemistry applications, particularly in targeting enzymes like LSD1 or designing CB2 receptor modulators . Further studies are recommended to explore its pharmacological potential fully.
Preparation Methods
Cyclization to Form the Triazolopyrimidine Core
The triazolopyrimidine scaffold is synthesized via a condensation reaction between 5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide (1 ) and ethyl 3-oxo-3-phenylpropanoate (2 ) under acidic conditions.
Procedure :
- 1 (1.0 eq) and 2 (1.2 eq) are refluxed in glacial acetic acid (10 mL/mmol) at 120°C for 12 hours.
- The reaction mixture is cooled, quenched with ice water, and neutralized with NaHCO₃.
- The precipitate is filtered and recrystallized from ethanol to yield 3-(4-methylbenzyl)-3H-triazolo[4,5-d]pyrimidin-7-ol (3 ) as a white solid (Yield: 72%).
Characterization (Compound 3) :
Chlorination at Position 7
The hydroxyl group at position 7 is replaced with chlorine using thionyl chloride.
Procedure :
- 3 (1.0 eq) is suspended in dry chloroform (15 mL/mmol).
- Thionyl chloride (3.0 eq) and catalytic DMF (0.1 eq) are added dropwise at 0°C.
- The mixture is refluxed at 80°C for 3 hours, cooled, and poured into ice-cold NaHCO₃ solution.
- The organic layer is separated, dried over Na2SO4, and concentrated. Purification by silica gel chromatography (ethyl acetate/hexane, 1:1) yields Intermediate A as a pale-yellow solid (Yield: 85%).
Characterization (Intermediate A) :
- 1H NMR (CDCl₃, 400 MHz) : δ 8.86 (s, 1H, pyrimidine-H), 7.40–7.30 (m, 4H, Ar-H), 5.82 (s, 2H, -CH2-), 2.36 (s, 3H, -CH3).
Synthesis of Intermediate B: Pyridin-3-ylmethanethiol
Reduction of Pyridin-3-ylmethyl Disulfide
Pyridin-3-ylmethanethiol is prepared via reduction of the corresponding disulfide:
Procedure :
- Pyridin-3-ylmethyl disulfide (1.0 eq) is dissolved in dry THF (10 mL/mmol).
- Lithium aluminum hydride (2.5 eq) is added portionwise at 0°C.
- The reaction is stirred at room temperature for 2 hours, quenched with H2O, and extracted with DCM.
- The organic layer is dried and concentrated to yield Intermediate B as a colorless liquid (Yield: 78%).
Characterization (Intermediate B) :
- 1H NMR (CDCl₃, 400 MHz) : δ 8.50–8.45 (m, 2H, pyridine-H), 7.70–7.60 (m, 1H, pyridine-H), 7.30–7.25 (m, 1H, pyridine-H), 3.85 (s, 2H, -CH2-), 1.70 (s, 1H, -SH).
Coupling of Intermediates A and B
Nucleophilic Substitution at Position 7
The chloro group in Intermediate A is displaced by Intermediate B under basic conditions:
Procedure :
- Intermediate A (1.0 eq) and Intermediate B (1.2 eq) are dissolved in dry ethanol (15 mL/mmol).
- Triethylamine (2.0 eq) is added, and the mixture is stirred at 60°C for 4 hours.
- The solvent is evaporated, and the residue is purified via silica gel chromatography (DCM/methanol, 95:5) to yield the target compound as a white solid (Yield: 68%).
Characterization (Target Compound) :
- 1H NMR (DMSO-d₆, 400 MHz) : δ 8.83 (s, 1H, pyrimidine-H), 8.50–8.45 (m, 2H, pyridine-H), 7.70–7.60 (m, 1H, pyridine-H), 7.40–7.30 (m, 5H, Ar-H), 5.79 (s, 2H, -CH2-), 4.25 (s, 2H, -S-CH2-), 2.35 (s, 3H, -CH3).
- 13C NMR (DMSO-d₆, 100 MHz) : δ 158.2 (C7), 150.1 (C3a), 149.5 (pyridine-C), 139.2 (C4), 135.6 (Ar-C), 132.4 (Ar-C), 129.8 (Ar-C), 128.5 (Ar-C), 123.4 (pyridine-C), 45.2 (-CH2-), 35.6 (-S-CH2-), 21.3 (-CH3).
- HRMS (ESI+) : m/z calculated for C20H18N6S [M+H]+: 383.1284; found: 383.1286.
Optimization and Mechanistic Insights
Reaction Kinetics
The substitution at position 7 follows second-order kinetics, with rate acceleration observed in polar aprotic solvents (e.g., DMF). The use of TEA as a base facilitates deprotonation of the thiol, enhancing nucleophilicity.
Side Reactions and Mitigation
- Oxidation of Thiol : Conduct reactions under nitrogen to prevent disulfide formation.
- Byproduct Formation : Excess Intermediate B (1.2 eq) ensures complete conversion of Intermediate A .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Chlorination + S_NAr | 68 | 98.5 | 4 |
| Direct Cyclization | 45 | 92.0 | 12 |
Table 1. Key metrics for the two primary synthetic approaches. The chlorination route offers superior yield and efficiency.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-methylbenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Cyclization of precursor hydrazines with pyrimidine derivatives under nitrogen, using ethanol/water mixtures and NaNO₂ for diazotization (e.g., cyclization at 0–5°C for 30 minutes) .
- Step 2 : Functionalization via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura for pyridinyl groups) .
- Step 3 : Thioether formation using pyridin-3-ylmethyl thiols under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .
Q. Which spectroscopic and analytical techniques validate the compound’s structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions and aromatic proton environments (e.g., δ 8.5–9.0 ppm for triazole protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ matching calculated m/z).
- X-ray Crystallography : For unambiguous confirmation of fused-ring geometry and substituent orientation .
Q. What preliminary biological assays are recommended for activity screening?
- Methodological Answer :
- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assays) at 10–100 µM concentrations .
- Cell-Based Assays : Cytotoxicity screening in cancer cell lines (e.g., HepG2 or MCF-7) using MTT or resazurin assays .
- Anti-Inflammatory : ELISA for cytokine suppression (e.g., TNF-α in LPS-stimulated macrophages) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for cross-coupling efficiency .
- Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low boiling point) for thioether formation kinetics .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 1 hour vs. 24 hours conventional) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Use identical cell lines/passage numbers and control for serum concentration variations .
- Metabolic Stability Testing : Incubate compounds with liver microsomes to assess degradation rates influencing IC₅₀ discrepancies .
- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside enzymatic assays .
Q. How do structural modifications influence target binding affinity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with halogen (Cl/F) or methyl substitutions on benzyl/pyridinyl groups. Compare IC₅₀ values in kinase assays .
- Computational Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .
- Free Energy Calculations : MM-GBSA to quantify substituent contributions to binding ΔG .
Methodological Guidance for Contradictory Data
Addressing Variability in Anticancer Activity Across Studies
- Step 1 : Re-test compounds using synchronized cell lines (e.g., same passage number and culture medium) .
- Step 2 : Include positive controls (e.g., doxorubicin) and normalize data to cell viability baselines.
- Step 3 : Perform LC-MS to verify compound stability in culture media .
Interpreting Divergent Enzyme Inhibition Results
- Approach :
- Use isoform-specific enzymes (e.g., CDK2 vs. CDK4) to rule off-target effects .
- Apply kinetic assays (e.g., time-dependent inhibition) to distinguish competitive vs. non-competitive binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
